molecular formula C13H11Cl2N5O B1384769 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-49-4

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1384769
CAS No.: 1040662-49-4
M. Wt: 324.16 g/mol
InChI Key: FTXDKWWLXUQBPF-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro and methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . In other cell types, it may alter metabolic processes by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, low doses may modulate signaling pathways without causing toxicity, whereas high doses can induce toxic effects, such as liver damage or immune system suppression . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism . Additionally, it may affect the activity of enzymes in the citric acid cycle, altering energy production and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring.

    Chlorination: Introduction of the chloro groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) under reflux conditions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential as an inhibitor of certain enzymes. It is studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-amino-6-chloro-N-(3-chloro-4-methoxyphenyl)pyrimidine

Uniqueness

Compared to similar compounds, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the methyl group on the pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDKWWLXUQBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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